Lipophilicity Advantage: LogP Comparison Against Mono-Benzofuran Sigma Ligands
The target compound exhibits a computed XLogP3-AA of 4.3 [1], whereas the benchmark N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide sigma-1 ligands, such as compound KSCM-1 (5,6-dimethoxy substitution), have reported logP values in the range of 2.8–3.5 . This approximately 0.8–1.5 log unit increase in lipophilicity suggests enhanced passive membrane permeability, which is critical for CNS-targeted programs where the sigma-1 receptor is implicated in neuroprotection and pain modulation [2]. No direct experimental logP or logD measurement for the target compound is publicly available; this analysis is based on computed properties and is tagged as Class-level inference.
| Evidence Dimension | Lipophilicity (XLogP3-AA / experimental logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 (computed) |
| Comparator Or Baseline | N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide sigma ligands: logP ~2.8–3.5 (estimated from KSCM-1 series) |
| Quantified Difference | Δ logP ≈ +0.8 to +1.5 units (higher lipophilicity for target compound) |
| Conditions | Computed property (PubChem XLogP3-AA) vs. estimated logP of comparator class from structural analogs |
Why This Matters
Higher logP can translate to improved CNS penetration for neurological indications, a key selection criterion when sourcing compounds for in vivo neuropharmacology studies.
- [1] PubChem. (2026). Compound Summary for CID 49690619. National Center for Biotechnology Information. View Source
- [2] Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. View Source
